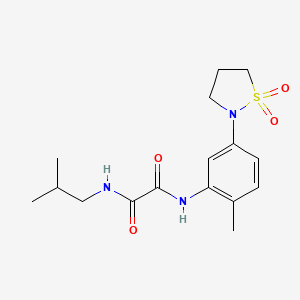

N1-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)-N2-异丁基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- 硼酸酯和磺酰胺基团:该化合物同时包含硼酸酯和磺酰胺官能团。 它可以通过亲核反应和酰胺化反应合成 .

- 应用:基于硼酸酯连接的药物载体可以递送抗癌药物、胰岛素和基因。 通过形成和断裂硼酸酯键来实现药物的控释 .

有机合成和中间体

药物载体和控释

总之,N1-(5-(1,1-二氧化异噻唑烷-2-基)-2-甲基苯基)-N2-异丁基草酰胺在有机合成、药物开发和材料科学领域具有潜在应用价值。其独特的官能团组合使其成为各种应用的多功能化合物。 研究人员继续探索其特性并扩展其在不同领域的应用 . 如果您需要更多详细信息或有任何其他问题,请随时提出! 😊

作用机制

Target of Action

The primary target of the compound N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell proliferation and division .

Mode of Action

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction inhibits the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide affects the cell cycle progression pathway . The downstream effects include the arrest of the cell cycle, which can lead to the cessation of cell proliferation .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

The molecular effect of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide’s action is the inhibition of CDK2 activity . On a cellular level, this results in the arrest of the cell cycle and potentially the cessation of cell proliferation .

Action Environment

The action, efficacy, and stability of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds or enzymes .

生化分析

Biochemical Properties

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cyclin-dependent kinase 2, a crucial enzyme involved in cell cycle regulation . The interaction between N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide and cyclin-dependent kinase 2 is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of cell cycle progression, making the compound a potential candidate for cancer research.

Cellular Effects

The effects of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide on various types of cells and cellular processes are profound. In cancer cells, the compound has been shown to induce cell cycle arrest by inhibiting cyclin-dependent kinase 2 activity . This inhibition leads to a halt in cell proliferation and can trigger apoptosis in certain cell lines. Additionally, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide influences cell signaling pathways, particularly those involved in cell growth and survival, by modulating the expression of key regulatory genes.

Molecular Mechanism

At the molecular level, N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of cyclin-dependent kinase 2, leading to enzyme inhibition . This binding is facilitated by the dioxidoisothiazolidinyl group, which forms hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site. The inhibition of cyclin-dependent kinase 2 activity results in the downregulation of genes involved in cell cycle progression, thereby exerting antiproliferative effects.

Metabolic Pathways

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isobutyloxalamide is involved in specific metabolic pathways that influence its biological activity. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that retain the ability to inhibit cyclin-dependent kinase 2 . These metabolites can further modulate metabolic flux and alter the levels of key metabolites involved in cell cycle regulation.

属性

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-methylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-11(2)10-17-15(20)16(21)18-14-9-13(6-5-12(14)3)19-7-4-8-24(19,22)23/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQABHZRJXAUNNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2559688.png)

![4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559689.png)

![N-[2-(4-fluorophenoxy)ethyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2559690.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2559694.png)

![9-methyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}-9H-purine](/img/structure/B2559700.png)

![2-((4-(ethylsulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2559701.png)

![{1-[(1,3-Oxazol-4-yl)methyl]piperidin-2-yl}methanol](/img/structure/B2559705.png)

![1-Oxa-8-azaspiro[4.6]undec-3-ene hydrochloride](/img/structure/B2559708.png)